Bienvenue dans la boutique en ligne BenchChem!

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide

Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR)

Select N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide (CAS 2309341-93-1) for its distinct physicochemical profile. Its low lipophilicity (XLogP3=1) and optimal polar surface area (tPSA=74.6 Ų) align with CNS drug space, unlike analogs with o-tolyloxy or naphthalene groups, reducing non-specific binding risk. With 10 rotatable bonds, it offers superior conformational flexibility for targeting cryptic allosteric sites. This compound is a strategic, analytical-grade tool for reproducible screening and medicinal chemistry optimization.

Molecular Formula C16H21N3O4
Molecular Weight 319.361
CAS No. 2309341-93-1
Cat. No. B2832301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide
CAS2309341-93-1
Molecular FormulaC16H21N3O4
Molecular Weight319.361
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NCCOCCN2C=CC=N2
InChIInChI=1S/C16H21N3O4/c1-21-14-5-2-3-6-15(14)23-13-16(20)17-8-11-22-12-10-19-9-4-7-18-19/h2-7,9H,8,10-13H2,1H3,(H,17,20)
InChIKeyIXEQJCDZNDNWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide (CAS 2309341-93-1): A Physicochemically-Differentiated Screening Candidate for Targeted Library Procurement


N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide (CAS 2309341-93-1) is a synthetic, modular acetamide derivative featuring a 2-methoxyphenoxy head group connected via an ethoxyethyl spacer to a 1H-pyrazol-1-yl tail. With a molecular formula of C16H21N3O4 and a molecular weight of 319.36 g/mol [1], it is supplied as a research-grade screening compound (typical purity ≥95% [2]). It belongs to a class of compounds often explored for modulating protein kinases and other therapeutic targets [3], but its specific biological profile is not yet defined in the primary literature. Its selection value is therefore rooted in its distinct and quantifiable physicochemical profile relative to its closest in-class analogs.

The Risk of Blind Analog Substitution: Structural Nuances in Methoxyphenoxy-Acetamide Screening Compounds Drive Key Property Divergence


Interchanging N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide with other methoxyphenoxy-acetamide or pyrazole-containing analogs without analytical confirmation introduces significant risk of altered physicochemical behavior and, consequently, divergent biological outcomes [1]. Even minor structural modifications, such as replacing the 2-methoxyphenoxy head group with an o-tolyloxy variant (CAS 2034301-29-4) or shortening the central ethoxyethyl linker to a simple ethyl chain , lead to measurable shifts in lipophilicity (XLogP3), polar surface area (tPSA), and molecular flexibility (rotatable bond count). These parameters critically influence solubility, permeability, and target binding kinetics, making generic substitution a source of irreproducible data in screening campaigns.

Quantitative Physicochemical Differentiation of Compound 2309341-93-1 from Its Closest Screening Analogs for Informed Procurement


Elevated Hydrogen Bond Acceptor (HBA) Count Compared to the o-Tolyloxy Analog

The target compound features a 2-methoxyphenoxy group, which provides an additional hydrogen bond acceptor (HBA) via its methoxy oxygen compared to the o-tolyloxy analog (N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide, CAS 2034301-29-4). This results in a higher total HBA count. This difference is a key factor in modulating intermolecular interactions with biological targets [1].

Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR)

Balanced Lipophilicity (XLogP3=1) Distinct from More Lipophilic Naphthalene Analog

The computed partition coefficient (XLogP3) for the target compound is 1, indicating balanced lipophilicity. This is in contrast to the naphthalene-containing analog (2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide, CAS 2097864-74-7), which has a higher XLogP3 of 2.3. This indicates the target compound is significantly less lipophilic, which influences its permeability, solubility, and metabolic profile [1][2].

ADME/Tox Pharmacokinetics Preclinical Development

Increased Conformational Flexibility from Ethoxyethyl Linker vs. Analogs with Shorter Ethyl Linker

The target compound’s central ethoxyethyl linker provides 10 rotatable bonds, which is substantially higher than the 6 rotatable bonds found in the analog with a shorter ethyl linker (2-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide, ChemBridge ID 83348514). This increased molecular flexibility can influence binding entropy and the ability to adapt to different protein conformations [1].

Computational Chemistry Molecular Dynamics Drug Design

Moderate Topological Polar Surface Area (tPSA) Balances Permeability and Polarity

The target compound has a calculated Topological Polar Surface Area (tPSA) of 74.6 Ų. This value lies between that of the more polar, shorter-linker analog (56.2 Ų) and the less polar naphthalene analog (65.4 Ų). The target compound's tPSA is within the optimal range (typically <140 Ų) for good oral absorption, yet is higher than that of its more lipophilic comparators, suggesting a superior balance of cellular permeability and aqueous solubility [1][2].

Medicinal Chemistry Drug-Likeness ADME Properties

High-Value Application Scenarios for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide Based on Differentiated Properties


Central Nervous System (CNS) Drug Discovery Screening Libraries

The compound's balanced combination of low lipophilicity (XLogP3=1 [1]) and optimal tPSA (74.6 Ų [1]) makes it a well-suited candidate for inclusion in screening libraries targeting CNS disorders. Unlike the more lipophilic naphthalene analog, its properties align more closely with the optimal CNS drug space, suggesting a better potential profile for blood-brain barrier penetration and a lower risk of non-specific binding in brain tissue.

Targeting Proteins with Deep or Cryptic Binding Pockets

Its high degree of conformational flexibility, with 10 rotatable bonds, is a 66.7% increase compared to the shorter ethyl-linker analog . This flexibility allows the molecule to explore a wider conformational space, making it a strategically superior candidate for screens against proteins with flexible, hidden, or cryptic allosteric sites that a more rigid analog cannot engage.

Hit-to-Lead Optimization for Solubility-Challenged Series

When an HTS hit series is identified but suffers from poor aqueous solubility, the target compound can serve as a valuable comparator. Its XLogP3 of 1 [1] and elevated HBA count of 5 [1] demonstrate a measurable shift towards greater polarity relative to the o-tolyloxy (4 HBA) and naphthalene (XLogP3=2.3) analogs without sacrificing permeability potential, guiding medicinal chemistry efforts toward more developable lead molecules.

Quote Request

Request a Quote for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.